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Compound of Interest

Compound Name: Autac1

Cat. No.: B12418110 Get Quote

Autac1 is a bifunctional molecule designed to specifically degrade the target protein

Methionine Aminopeptidase 2 (MetAP2) through the autophagy-lysosome pathway. It consists

of a fumagillol moiety, which covalently binds to MetAP2, and a p-Fluorobenzyl Guanine

(FBnG) tag that recruits the autophagy machinery[1]. This targeted degradation approach

offers a promising therapeutic modality. However, like other targeted protein degraders such as

PROTACs, the potential for off-target activity remains a critical concern that necessitates

rigorous evaluation[2][3]. Off-target effects can lead to unforeseen toxicities and confound the

interpretation of experimental results[4].

Comparison with Alternative MetAP2-Targeting
Strategies
The primary alternatives to Autac1 for targeting MetAP2 include small molecule inhibitors and

other protein degradation technologies.
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Feature Autac1 (AUTAC)
Fumagillin &
Analogs (e.g., TNP-
470)

MetAP2-targeting
PROTACs

Mechanism of Action

Induces autophagy-

mediated degradation

of MetAP2[1].

Covalently inhibit the

enzymatic activity of

MetAP2.

Induce proteasome-

mediated degradation

of MetAP2.

Known Off-Target

Concerns

Potential for off-target

effects of the

fumagillol warhead

and the autophagy-

inducing tag.

Fumagillol is known to

have MetAP2-

independent effects

on angiogenesis.

Fumagillin and its

analogs have known

side effects, and their

toxicity is not solely

attributed to MetAP2

inhibition.

Off-target degradation

of proteins structurally

similar to MetAP2 or

unintended

interactions of the E3

ligase-recruiting

element.

Reported Selectivity

Designed for high

specificity due to the

dual-component

nature. However,

comprehensive public

data on its selectivity

is limited.

Varying degrees of

selectivity, with some

analogs showing

improved profiles over

the parent compound.

Selectivity is

dependent on the

specificity of the target

binder and the E3

ligase recruiter.

Recommended Experimental Protocols for Off-
Target Analysis of Autac1
Given the limited publicly available off-target data for Autac1, this section outlines a robust,

multi-pronged approach for a comprehensive off-target analysis, based on established

methodologies for similar compounds.

Kinase Profiling
Although Autac1 is not a kinase inhibitor, the fumagillol component could potentially interact

with kinase active sites. A broad kinase panel screening is a crucial first step to identify any

such off-target interactions.
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Experimental Protocol: In Vitro Kinase Assay Panel

This protocol is adapted from standard radiometric kinase profiling assays.

Materials:

A broad panel of purified, active kinases (e.g., >400 kinases).

Specific peptide or protein substrates for each kinase.

Autac1 stock solution (e.g., 10 mM in DMSO).

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01%

Brij-35, 2 mM DTT).

[γ-³³P]ATP.

ATP solution.

384-well plates.

Phosphocellulose filter plates.

Scintillation counter.

Procedure:

Prepare serial dilutions of Autac1 in DMSO. A typical starting concentration is 100 µM with

10-point, 3-fold serial dilutions.

In a 384-well plate, add the kinase reaction buffer.

Add the appropriate amount of each specific kinase to its designated well.

Add the serially diluted Autac1 or DMSO (vehicle control) to the wells. Incubate for 10-15

minutes at room temperature to allow for binding.

Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

The ATP concentration should be close to the Kₘ for each kinase.
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Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate to

capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percentage of kinase activity inhibition for each Autac1 concentration

compared to the DMSO control.

Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Global Proteomics Analysis
Mass spectrometry-based proteomics provides an unbiased view of changes in the cellular

proteome upon Autac1 treatment, enabling the identification of unintended protein degradation

or expression changes.

Experimental Protocol: Quantitative Mass Spectrometry for Off-Target Proteome Analysis

This protocol outlines a general workflow for a label-free quantitative proteomics experiment.

Materials:

Cell line of interest (e.g., HeLa cells, as used in initial Autac1 studies).

Autac1.

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

BCA protein assay kit.

DTT, iodoacetamide.

Trypsin (mass spectrometry grade).

Solid-phase extraction (SPE) cartridges for peptide desalting.
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LC-MS/MS system (e.g., Orbitrap).

Procedure:

Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with Autac1 at

various concentrations and time points, including a vehicle control (DMSO).

Cell Lysis and Protein Extraction: Harvest and wash the cells. Lyse the cells in lysis buffer

and collect the supernatant containing the proteome.

Protein Quantification: Determine the protein concentration using a BCA assay.

Protein Digestion:

Take a fixed amount of protein (e.g., 50 µg) from each sample.

Reduce disulfide bonds with DTT.

Alkylate cysteine residues with iodoacetamide.

Digest the proteins into peptides overnight with trypsin.

Peptide Desalting: Desalt the peptide samples using SPE cartridges.

LC-MS/MS Analysis: Analyze the desalted peptides on an LC-MS/MS system. The mass

spectrometer will fragment the peptides and measure the mass-to-charge ratio of the

fragments.

Data Analysis:

Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides and

proteins from the raw mass spectrometry data.

Perform statistical analysis to identify proteins with significantly altered abundance in

Autac1-treated samples compared to controls.

Transcriptomics Analysis (RNA-Seq)
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RNA-sequencing can reveal off-target effects at the transcript level, which may not immediately

manifest as changes in protein levels but can indicate pathway dysregulation.

Experimental Protocol: RNA-Sequencing for Off-Target Transcriptome Analysis

This protocol provides a general workflow for an RNA-seq experiment.

Materials:

Cell line of interest.

Autac1.

TRIzol or other RNA extraction reagent.

RNA purification kit (e.g., RNeasy).

DNase I.

RNA quality assessment tool (e.g., Bioanalyzer).

mRNA isolation kit (poly-A selection) or ribosomal RNA depletion kit.

cDNA synthesis kit.

Library preparation kit for next-generation sequencing (NGS).

NGS platform (e.g., Illumina).

Procedure:

Cell Culture and Treatment: Treat cells with Autac1 and a vehicle control as in the

proteomics experiment.

RNA Extraction: Harvest cells and extract total RNA using TRIzol, followed by purification

with an RNA purification kit.

RNA Quality Control: Assess the quantity and quality of the extracted RNA.
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Library Preparation:

Isolate mRNA or deplete ribosomal RNA.

Fragment the RNA.

Synthesize first and second-strand cDNA.

Perform end-repair, A-tailing, and adapter ligation.

Amplify the library by PCR.

Sequencing: Sequence the prepared libraries on an NGS platform.

Data Analysis:

Perform quality control of the raw sequencing reads.

Align the reads to a reference genome.

Quantify gene expression levels.

Perform differential gene expression analysis to identify genes that are significantly up-

or downregulated upon Autac1 treatment.

Perform pathway analysis to understand the biological implications of the observed

transcriptional changes.

Visualizations
Signaling Pathway of Autac1-Mediated Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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